N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an enzyme inhibitor and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N’-[(4-chloro-3-nitrobenzylidene)acetohydrazide]
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the nitrophenyl group enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H10ClN3O4 |
---|---|
Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-10(4-5-21-8)13(18)16-15-7-9-2-3-11(14)12(6-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+ |
InChI Key |
CYAJISAGHCQDHC-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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